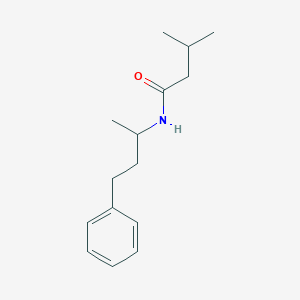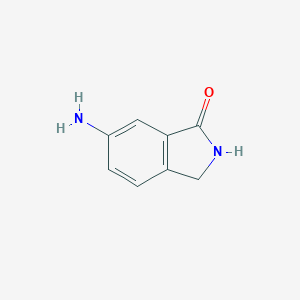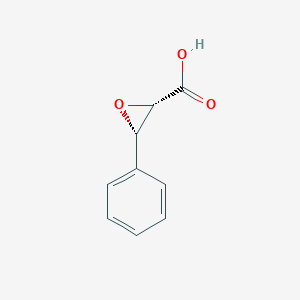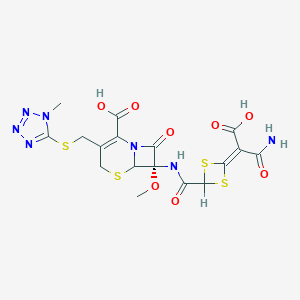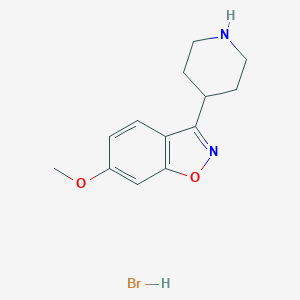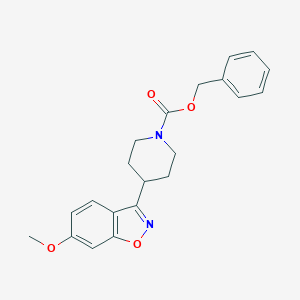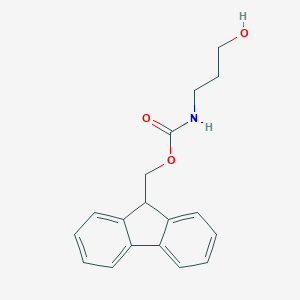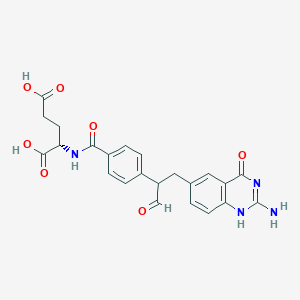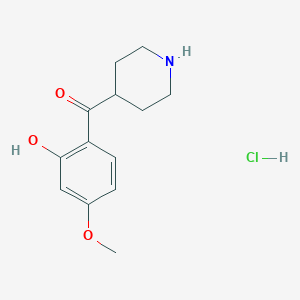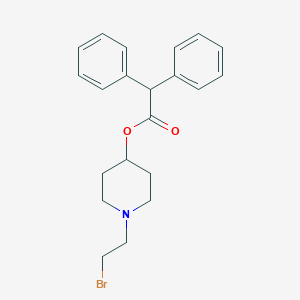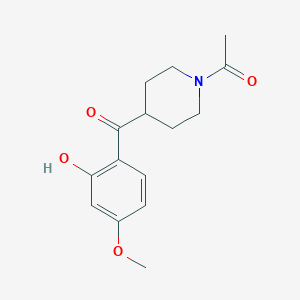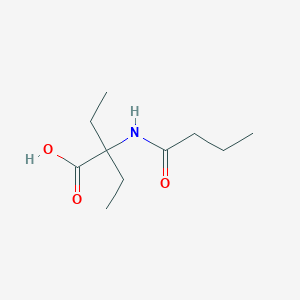
2-(Butanoylamino)-2-ethylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Butanoylamino)-2-ethylbutanoic acid, also known as L-leucine ethyl ester or simply L-EE, is a modified form of the amino acid L-leucine. It is commonly used in scientific research as a dietary supplement and is believed to have numerous biochemical and physiological effects on the body.
Mecanismo De Acción
L-EE works by increasing the levels of amino acids in the body, which in turn stimulates the production of protein. This leads to an increase in muscle mass and strength, as well as improved recovery after exercise.
Efectos Bioquímicos Y Fisiológicos
In addition to its effects on muscle growth and recovery, L-EE has also been shown to have a number of other biochemical and physiological effects on the body. These include improved insulin sensitivity, increased glucose uptake, and enhanced immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using L-EE in scientific research is its ability to increase muscle protein synthesis and improve athletic performance. However, there are also some limitations to its use, including the potential for side effects such as nausea, diarrhea, and stomach cramps.
Direcciones Futuras
There are a number of potential future directions for research on L-EE. These include further studies on its effects on muscle growth and recovery, as well as investigations into its potential use as a treatment for various medical conditions such as diabetes and cancer. Additionally, more research is needed to fully understand the mechanism of action of L-EE and its effects on the body.
Métodos De Síntesis
The synthesis of L-EE involves the reaction of 2-(Butanoylamino)-2-ethylbutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The resulting product is then purified through a series of filtration and distillation steps to obtain pure L-EE.
Aplicaciones Científicas De Investigación
L-EE has been extensively studied for its potential use as a dietary supplement in various scientific research studies. It has been shown to have a number of beneficial effects on the body, including increased muscle protein synthesis, improved athletic performance, and enhanced recovery after exercise.
Propiedades
Número CAS |
141745-60-0 |
|---|---|
Nombre del producto |
2-(Butanoylamino)-2-ethylbutanoic acid |
Fórmula molecular |
C10H19NO3 |
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
2-(butanoylamino)-2-ethylbutanoic acid |
InChI |
InChI=1S/C10H19NO3/c1-4-7-8(12)11-10(5-2,6-3)9(13)14/h4-7H2,1-3H3,(H,11,12)(H,13,14) |
Clave InChI |
LIHPVECKDVRYTB-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC(CC)(CC)C(=O)O |
SMILES canónico |
CCCC(=O)NC(CC)(CC)C(=O)O |
Sinónimos |
Butanoic acid, 2-ethyl-2-[(1-oxobutyl)amino]- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



